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Compound of Interest

Compound Name:
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cyclopropylphenyl)boronic acid

Cat. No.: B13919208

Get Quote

Focus Application: Synthesis of KRAS G12D Inhibitors (e.g., MRTX1133)[1]

Abstract & Strategic Importance
(3-Chloro-2-cyclopropylphenyl)boronic acid is a high-value organometallic intermediate

critical to the synthesis of next-generation KRAS G12D inhibitors, most notably MRTX1133 and

its prodrug analogs.[1]

The 3-chloro-2-cyclopropylphenyl moiety acts as a specialized "tail" group in these inhibitors.

The bulky ortho-cyclopropyl group locks the biaryl conformation, enabling the molecule to bind

into the cryptic switch II pocket of the mutant KRAS protein with high affinity. However, this

same steric bulk presents significant synthetic challenges, particularly during the Suzuki-

Miyaura cross-coupling step, requiring specialized catalytic systems to prevent

protodeboronation and ensure efficient transmetallation.

This guide details the optimized protocols for handling, coupling, and purifying this sterically

demanding intermediate.
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Chemical Profile & Handling
Property Specification

Chemical Name (3-Chloro-2-cyclopropylphenyl)boronic acid

CAS Number
2096333-73-0 (Generic/Related) / Check

specific vendor batch

Molecular Formula C₉H₁₀BClO₂

Molecular Weight 196.44 g/mol

Key Structural Feature

Ortho-Cyclopropyl Group: Provides high steric

hindrance; prone to steric clash during catalysis.

[1][2][3][4]

Stability

Moderate.[1] Prone to protodeboronation under

prolonged heating in aqueous base if not

coupled quickly.[1]

Storage
2–8°C, under inert atmosphere

(Argon/Nitrogen). Hygroscopic.

Core Application: Synthesis of MRTX1133
The primary pharmaceutical application is the installation of the aryl tail onto the pyrido[4,3-

d]pyrimidine core of MRTX1133.

Retrosynthetic Analysis
The synthesis relies on a convergent Suzuki-Miyaura coupling between the boronic acid and a

heteroaryl chloride.
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Target: MRTX1133 (KRAS G12D Inhibitor)

Strategic Disconnection
(Suzuki-Miyaura Coupling)

Retrosynthesis

Electrophile:
7-Chloro-pyrido[4,3-d]pyrimidine Core

(Bicyclic Heterocycle)

Nucleophile:
(3-Chloro-2-cyclopropylphenyl)boronic acid

(Sterically Hindered Tail)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of MRTX1133 showing the convergent assembly of the

sterically hindered biaryl axis.[1]

Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Standard Scale)
Objective: Coupling of (3-Chloro-2-cyclopropylphenyl)boronic acid with a heteroaryl

chloride (e.g., 7-chloro-pyrido[4,3-d]pyrimidine derivative).[1]

Challenges: The ortho-cyclopropyl group retards the transmetallation step, increasing the risk

of hydrolysis or deboronation before the reaction completes.

Reagents:

Substrate: Heteroaryl Chloride (1.0 equiv)[1]

Boronic Acid: (3-Chloro-2-cyclopropylphenyl)boronic acid (1.2 – 1.5 equiv)[1]

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5–10 mol%)[1]

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
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Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

Setup: Charge a pressure vial or round-bottom flask with the Heteroaryl Chloride (1.0 equiv),

Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]

Inertion: Seal the vessel and evacuate/backfill with Argon three times.

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide).

Base Addition: Add degassed 2.0 M aq. Na₂CO₃ (3.0 equiv) via syringe.[1]

Reaction: Heat the mixture to 85–90°C with vigorous stirring.

Critical Check: Monitor by LC-MS at 2 hours. If conversion is <50%, add an additional 0.2

equiv of Boronic Acid.

Completion: Reaction typically completes in 4–16 hours.[1]

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: High-Performance Coupling (For Difficult
Substrates)
If Protocol A fails due to steric bulk or catalyst deactivation, use a Palladacycle Gen-3 system.

[1]

Reagents:

Catalyst: CataCXium® A Pd G3 (2–5 mol%)[1]

Base: Cs₂CO₃ (3.0 equiv, solid)[1]

Solvent: THF/Water (4:1) or Toluene/Water (10:1)[1]
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Procedure:

Mix Substrate, Boronic Acid, Cs₂CO₃, and Catalyst in a vial.[1]

Evacuate and backfill with Argon.[1][5]

Add degassed solvent.[1]

Heat to 60–80°C. The bulky phosphine ligand (CataCXium A) facilitates transmetallation

even with the ortho-cyclopropyl group.[1]

Mechanistic Insights & Troubleshooting
The Steric Challenge
The ortho-cyclopropyl group is not just bulky; it is rigid. In the catalytic cycle, the

Transmetallation step is the bottleneck.
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Figure 2: Suzuki catalytic cycle highlighting the rate-limiting transmetallation step caused by the

steric bulk of the cyclopropyl group.

Troubleshooting Table
Issue Cause Solution

Low Conversion
Transmetallation failure due to

sterics.

Switch to Pd-G3 catalysts

(e.g., CataCXium A, XPhos Pd

G3) or increase temperature to

100°C.

Protodeboronation
Reaction too slow; boronic

acid hydrolyzes.[1]

Use anhydrous conditions

(Dioxane/Cs₂CO₃) or add the

boronic acid in portions.[1]

Homocoupling Presence of Oxygen.[1][6]

Rigorous degassing (sparging

with Argon for 15 mins) is

mandatory.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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